molecular formula C3H7N3O4S B3425512 2-Aminoimidazole sulfate CAS No. 42383-61-9

2-Aminoimidazole sulfate

Cat. No. B3425512
CAS RN: 42383-61-9
M. Wt: 181.17 g/mol
InChI Key: LEUJVEZIEALICS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminoimidazole sulfate is an intermediate used in the synthesis of pharmaceuticals, agrochemicals, and technical products . It is a potent antibiofilm agent that can be used as an adjuvant to antimicrobial . 2-Aminoimidazoles disrupt the ability of bacteria to protect themselves by inhibiting biofilm formation and genetically-encoded antibiotic resistance traits .


Synthesis Analysis

A high-yield one-pot two-step synthesis of 2-aminoimidazoles has been accomplished successfully . This process involves an under-air heterocyclodehydration process between α-chloroketones and guanidine derivatives, using deep eutectic solvents (DESs) as nonconventional, “green” and “innocent” reaction media .


Molecular Structure Analysis

The molecular formula of 2-Aminoimidazole sulfate is C6H12N6O4S . Its average mass is 264.262 Da and its monoisotopic mass is 264.064087 Da .


Chemical Reactions Analysis

2-Aminoimidazole sulfate has been used in the synthesis of chlorohydrin . It has also been involved in a three-component reaction of 1-unsubstituted 2-aminoimidazoles with various aldehydes and isocyanides mediated by zirconium (IV) chloride .


Physical And Chemical Properties Analysis

2-Aminoimidazole sulfate is a solid substance . Its melting point is 270 °C (dec.) (lit.) .

Safety And Hazards

2-Aminoimidazole sulfate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

2-Aminoimidazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . It is a fundamental part of some clinically applied anticancer drugs . Different 2-aminoimidazole analogs have exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . Therefore, the future of 2-Aminoimidazole sulfate lies in its potential applications in the field of medicinal chemistry and drug discovery .

properties

IUPAC Name

1H-imidazol-2-amine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3.H2O4S/c4-3-5-1-2-6-3;1-5(2,3)4/h1-2H,(H3,4,5,6);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUJVEZIEALICS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1450-93-7
Details Compound: 1H-Imidazol-2-amine, sulfate (2:1)
Record name 1H-Imidazol-2-amine, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1450-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10932469
Record name Sulfuric acid--1,3-dihydro-2H-imidazol-2-imine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10932469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminoimidazole sulfate

CAS RN

42383-61-9, 1450-93-7
Record name 2-Aminoimidazole sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42383-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2-amino-1H-imidazole) sulphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazol-2-ylamine sulphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042383619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1450-93-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101169
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sulfuric acid--1,3-dihydro-2H-imidazol-2-imine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10932469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imidazol-2-ylamine sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.702
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminoimidazole sulfate
Reactant of Route 2
2-Aminoimidazole sulfate
Reactant of Route 3
2-Aminoimidazole sulfate
Reactant of Route 4
2-Aminoimidazole sulfate
Reactant of Route 5
2-Aminoimidazole sulfate
Reactant of Route 6
2-Aminoimidazole sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.